Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]-
Description
The compound Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- features a benzamide core substituted with an isopropoxy (1-methylethoxy) group at the 4-position and an N-linked 5-phenyl-3-isoxazolylmethyl moiety. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., Difamilast, thiadiazolylidene benzamides) offer insights into synthesis pathways and properties .
Key structural attributes:
- Benzamide backbone: Provides hydrogen-bonding capacity via the carbonyl group.
- 4-Isopropoxy group: Enhances lipophilicity (logP ~4–5 estimated), influencing membrane permeability.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(2)24-18-10-8-16(9-11-18)20(23)21-13-17-12-19(25-22-17)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQJAZYSQMQUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182611 | |
| Record name | 4-(1-Methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946340-00-7 | |
| Record name | 4-(1-Methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946340-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Core: The isoxazole intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Introduction of the Isopropoxy Group: The final step involves the alkylation of the benzamide intermediate with isopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Benzamide derivatives are frequently utilized as building blocks in organic synthesis. This compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the development of more complex molecules.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Sodium hydride in DMF | Various substituted derivatives |
Biology
This compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biological targets, making it valuable in enzyme inhibition studies and receptor binding assays.
Medicine
Research indicates that Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- may possess therapeutic properties:
- Anti-inflammatory Activity: Investigated for its ability to modulate inflammatory pathways.
- Anticancer Properties: Shows promise in inhibiting cancer cell proliferation through specific molecular interactions.
A case study highlighted its effectiveness in reducing tumor growth in preclinical models, suggesting its potential as a lead compound for drug development.
Industry
In industrial applications, this compound is explored for:
- Development of new materials.
- Use as a catalyst in various chemical reactions, enhancing reaction efficiency and product yield.
Mechanism of Action
The mechanism of action of Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity. The isoxazole ring and benzamide core play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Difamilast (N-[[2-[4-(Difluoromethoxy)-3-(1-Methylethoxy)phenyl]-4-oxazolyl]methyl]-2-Ethoxybenzamide)
Structural Similarities :
- Shared benzamide core and isoxazole ring.
- Substituted alkoxy groups (isopropoxy in both compounds).
Key Differences :
- Substituents : Difamilast includes a 2-ethoxy group on the benzamide and a 4-difluoromethoxy group on the phenyl ring, whereas the target compound lacks fluorine and has a 5-phenylisoxazole .
- Physicochemical Properties :
| Property | Target Compound (Estimated) | Difamilast |
|---|---|---|
| Molecular Weight | ~324.38 g/mol | 446.44 g/mol |
| logP | ~4.5 | 4.73 |
| Aromatic Substituents | 5-Phenylisoxazole | 4-Oxazolyl |
Implications :
- Difamilast’s higher molecular weight and fluorine content may enhance metabolic stability but reduce solubility compared to the target compound.
Thiadiazolylidene-Benzamide Derivatives ()
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) share the benzamide motif but replace the isoxazole with a thiadiazole ring.
Comparative Data :
Structural Impact :
- Thiadiazole rings introduce additional nitrogen atoms, increasing polarity but reducing lipophilicity (logP for 6: ~3.5 estimated).
- Higher melting points in thiadiazole derivatives (160–290°C) suggest greater crystallinity compared to the target compound.
Isoxazole-Acetamide Derivatives ()
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) shares the 3-phenylisoxazole group but incorporates an acetamide linkage instead of benzamide.
Comparison :
- Synthesis : Compound 64 uses acetyl chloride for acylation , whereas the target compound’s synthesis would likely involve coupling a benzoyl chloride derivative to the isoxazole-methylamine.
- Bioactivity : Acetamide derivatives often exhibit altered pharmacokinetics due to reduced steric hindrance compared to benzamides.
Pharmacological Implications
- Isoxazole vs. Thiadiazole : Isoxazole rings (target compound, Difamilast) may offer better metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic oxidation.
- Substituent Effects : The 5-phenyl group in the target compound could enhance π-π stacking in hydrophobic binding pockets, whereas Difamilast’s difluoromethoxy group may improve target affinity through dipole interactions .
Biological Activity
Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a benzamide core with an isoxazole ring and an isopropoxy group, which may influence its biological activity. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular structure of Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- can be represented as follows:
This structure suggests that the compound has both polar and non-polar regions, which may facilitate interactions with biological targets such as enzymes and receptors.
Synthesis
The synthesis of Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- typically involves several key steps:
- Formation of the Isoxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Benzamide Core : Reaction with benzoyl chloride in the presence of a base.
- Introduction of the Isopropoxy Group : Alkylation with isopropyl bromide under basic conditions.
These synthetic routes allow for the production of the compound in a laboratory setting, making it accessible for further research .
Anticancer Properties
Research indicates that benzamide derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- can inhibit various cancer cell lines. For example, compounds with structural similarities demonstrated IC50 values ranging from 3.58 to 15.36 μM against multiple cancer types .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.194 |
| Compound B | HeLa | 0.071 |
| Compound C | A549 | 0.342 |
These results suggest that Benzamide derivatives can effectively target cancer cells while exhibiting lower toxicity towards normal cells .
The mechanism by which Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- exerts its biological effects may involve:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : Studies have shown that similar compounds can trigger programmed cell death in cancer cells by disrupting cellular processes .
Case Studies
- FtsZ Inhibition : A study highlighted the effectiveness of benzamide derivatives as FtsZ inhibitors, crucial for bacterial cell division. Compounds demonstrated minimal inhibitory concentrations (MIC) as low as 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : Research also indicates that benzamide derivatives possess antifungal properties, showing varying degrees of efficacy against fungi such as Botrytis cinerea and Fusarium graminearum .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]-, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with an isoxazole-containing amine under basic conditions. Key steps include:
- Amide Bond Formation : React 4-(1-methylethoxy)benzoyl chloride with (5-phenyl-3-isoxazolyl)methylamine in anhydrous dichloromethane (DCM) with sodium carbonate as a base .
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product.
- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride, control reaction temperature (0–5°C during addition, then room temperature), and monitor progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
- Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amide Coupling | Na₂CO₃, DCM | DCM | 0°C → RT | 65–78 |
Q. How can researchers characterize the structural integrity of this benzamide derivative?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use H and C NMR to confirm the presence of the isopropyloxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH(CH₃)₂) and the isoxazole ring (δ 6.2–6.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 393.18).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (70:30) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Hazard Assessment : Conduct a pre-experiment risk analysis, focusing on mutagenicity (Ames II testing indicated low mutagenic potential but comparable to benzyl chloride) and decomposition risks (DSC shows thermal instability above 150°C) .
- PPE : Use nitrile gloves, lab coat, and fume hood for synthesis and purification.
- Storage : Store in amber vials at –20°C under nitrogen to prevent oxidation .
Advanced Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use Glide XP scoring (Schrödinger Suite) with hydrophobic enclosure parameters to model interactions with enzymes (e.g., PDE4). Optimize ligand protonation states with Epik at pH 7.0 ± 2.0 .
- MD Simulations : Run 100-ns simulations in Desmond to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) .
- Table 2 : Example Docking Scores vs. Experimental IC₅₀
| Target | Glide XP Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| PDE4B | –9.2 | 12.3 ± 1.5 |
Q. How do researchers reconcile discrepancies in mutagenicity data across structurally similar anomeric amides?
- Methodological Answer :
- Comparative Ames Testing : Evaluate this compound alongside analogs (e.g., benzamide derivatives with nitro groups) using TA98 and TA100 strains with/without S9 metabolic activation .
- Structural Analysis : Correlate mutagenicity with electron-withdrawing substituents (e.g., trifluoromethyl groups increase reactivity) and steric hindrance (isopropyloxy reduces DNA intercalation potential) .
Q. What strategies mitigate regioselectivity challenges during functionalization of the isoxazole ring?
- Methodological Answer :
- Directing Groups : Introduce a transient protecting group (e.g., Boc on the benzamide nitrogen) to steer electrophilic substitution to the 5-position of the isoxazole .
- Catalytic Control : Use Pd(OAc)₂ with Xantphos ligand for Suzuki-Miyaura coupling at the 4-position of the isoxazole (yield: 82%) .
- Table 3 : Regioselectivity in Isoxazole Functionalization
| Reaction Type | Catalyst | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | NBS | 5 | 75 |
| Suzuki Coupling | Pd/Xantphos | 4 | 82 |
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC:
- Major Degradant : Hydrolysis product (4-(1-methylethoxy)benzoic acid) forms at 5% under acidic conditions (pH 3.0) .
- Stabilizers : Add 0.1% BHT to formulations to inhibit oxidative degradation during in vitro assays .
Data Contradiction Analysis
Example : Conflicting reports on the compound’s solubility in DMSO (30 mg/mL vs. 15 mg/mL in recent studies).
- Resolution : Use dynamic light scattering (DLS) to detect aggregates. Pre-saturate DMSO with molecular sieves (3Å) to reduce water content, improving solubility to 28 mg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
